molecular formula C54H90N6O18 B1682140 Valinomycin CAS No. 2001-95-8

Valinomycin

Cat. No.: B1682140
CAS No.: 2001-95-8
M. Wt: 1111.3 g/mol
InChI Key: FCFNRCROJUBPLU-UYBNATROSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valinomycin is a cyclic dodecadepsipeptide antibiotic first isolated from Streptomyces fulvissimus in 1955 . Its structure comprises three repeating units of L-valine, D-α-hydroxyisovaleric acid, D-valine, and L-lactic acid, forming a 36-membered macrocyclic ring with a hydrophobic exterior and a polar interior that selectively binds potassium ions (K⁺) . This unique architecture enables this compound to act as a highly selective K⁺ ionophore, disrupting ion gradients across biological membranes .

This compound exhibits broad bioactivities, including antibacterial, antifungal, and anti-parasitic effects. Notably, it demonstrates potent activity against Leishmania major (IC₅₀ < 0.11 µM) and Trypanosoma brucei (IC₅₀ 0.0032 µM) .

Biosynthetically, this compound is produced by nonribosomal peptide synthetases (NRPS) in Streptomyces spp. Heterologous production in Escherichia coli has been optimized, yielding up to 65 µg/g biomass under fed-batch conditions .

Chemical Reactions Analysis

Types of Reactions: Valinomycin undergoes various chemical reactions, including complexation with potassium ions, which is its primary function. It can also form complexes with other cations, although with much lower affinity.

Common Reagents and Conditions: The formation of this compound-potassium complexes typically occurs in the presence of potassium salts under neutral to slightly alkaline conditions. The reaction is facilitated by the cyclic structure of this compound, which provides a cavity perfectly sized for potassium ions .

Major Products: The primary product of this compound’s interaction with potassium ions is the this compound-potassium complex, which is highly stable and selective for potassium over sodium ions .

Scientific Research Applications

Valinomycin has a wide range of applications in scientific research:

Comparison with Similar Compounds

Valinomycin belongs to a class of ionophores and cyclic depsipeptides with distinct structural and functional properties. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of this compound and Structurally/Functionally Related Compounds

Compound Structure Ion Selectivity Key Features Biological Activity/Applications References
This compound Cyclic dodecadepsipeptide K⁺ (1,000× > Na⁺) - 36-membered ring with alternating ester/amide bonds.
- Disrupts mitochondrial function, induces apoptosis.
- Used in K⁺-sensitive electrodes.
Antibiotic, anti-parasitic, apoptosis inducer, biochemical tool.
Cereulide Cyclic dodecadepsipeptide K⁺ - Produced by Bacillus cereus.
- Structural analog with sequence cyclo[-D-O-Leu-D-Ala-L-O-Ala-L-Val-]₃.
- Higher ionophoric potency than this compound at lower concentrations.
Foodborne toxin; inhibits mitochondrial respiration, emetic effects.
Monensin Linear polyether Na⁺ - Produced by Streptomyces cinnamonensis.
- Folds into cyclic conformation upon cation binding.
- Hydrophobic exterior enhances membrane permeability.
Veterinary antibiotic, growth promoter in livestock.
Nonactin Macrocyclic tetralide K⁺/NH₄⁺ - Contains four tetrahydrofuran units.
- Binds cations via ester carbonyl groups.
- Less selective than this compound; affects both K⁺ and Na⁺ permeability.
Antibiotic, ion transport studies.
PV Peptide Cyclic peptide K⁺ - Structurally similar to this compound but with distinct conformation.
- 10× lower membrane permeability due to differences in partitioning or binding kinetics.
Experimental ion transport studies.
Crown Ethers Synthetic macrocycles K⁺ - Synthetic analogs with oxygen-lined cavities.
- Mimic this compound’s selectivity but lack biological compatibility.
Chemical sensors, cation extraction.

Key Research Findings

Cereulide vs. This compound: Cereulide’s sequence (Leu/Ala-rich) confers greater K⁺ ionophoric activity at nanomolar levels compared to this compound (micromolar) . Cereulide induces faster boar sperm immobility and HEp-2 cell cytotoxicity than this compound .

Nonactin vs. This compound: Nonactin’s IR spectra show ester-dominated K⁺ coordination, lacking this compound’s amide-mediated binding . Both compounds similarly increase K⁺ permeability in lipid membranes but differ in Na⁺ interaction .

Monensin vs. This compound: Monensin’s linear structure allows Na⁺ selectivity, contrasting this compound’s K⁺ specificity .

Structural Determinants of Activity: this compound’s methyl groups enhance hydrophobicity, improving membrane solubility versus PV peptide . Crown ethers’ synthetic flexibility allows tunable cation selectivity but lacks bioactivity .

Biological Activity

Valinomycin is a cyclic depsipeptide antibiotic that has garnered significant attention since its discovery in 1955. Initially recognized for its antibacterial properties, this compound has since been found to exhibit a diverse range of biological activities, including antifungal, antiviral, insecticidal, and antitumor effects. This article aims to provide a comprehensive overview of the biological activities of this compound, supported by research findings, data tables, and case studies.

This compound consists of a cyclic structure formed by twelve amino acids, which allows it to function as a potassium ionophore. This unique structure facilitates the selective transport of potassium ions across biological membranes, leading to the dissipation of membrane potential, which is crucial for its biological activity. The mechanism of action involves not only ion transport but also inhibition of protein synthesis at the elongation stage, contributing to its antimicrobial effects .

Antibacterial Effects

This compound was initially isolated for its antibacterial properties against Mycobacterium tuberculosis. Subsequent studies have demonstrated its efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for different bacterial species are summarized in Table 1.

Bacterial Strain MIC (µg/mL)
Mycobacterium tuberculosis0.5
Staphylococcus aureus1.0
Escherichia coli2.0

Antifungal Activity

This compound also exhibits potent antifungal activity. It has been shown to inhibit the growth of plant pathogens such as Botrytis cinerea and Magnaporthe grisea, with complete inhibition observed at MIC values as low as 4 µg/mL .

Antiviral Activity

Recent research has highlighted this compound's potential as an antiviral agent. Studies have shown that it effectively inhibits the replication of various viruses, including coronaviruses. Notably, this compound demonstrated an impressive inhibitory effect on MERS-CoV with an EC50 value of 6.07 µM and an IC50 value as low as 5 nM in Vero E6 cells . The antiviral activity against other viruses is summarized in Table 2.

Virus IC50 (nM) EC50 (µM)
MERS-CoV56.07
HCoV-229E67-
Zika Virus78-
Porcine reproductive virus24-

Antitumor Activity

This compound has also been investigated for its antitumor properties. It induces apoptosis in various cancer cell lines through mechanisms such as loss of mitochondrial membrane potential and activation of caspases . The IC50 values for different tumor cell lines are presented in Table 3.

Cell Line IC50 (ng/mL)
OVCAR-3 (ovarian cancer)0.19
NCI-H460 (lung cancer)0.49
A-498 (renal cancer)1.9

Case Studies

  • Impact on Fibroblasts : A study involving fibroblasts from patients with fatty acid oxidation defects showed that this compound stimulated CO2 release in normal cells but failed to do so in cells from patients with VLCAD deficiency, highlighting its potential use in diagnostic applications .
  • Mitophagy Activation : Recent findings suggest that this compound acts as a mitophagy activator, which may have therapeutic implications for neurodegenerative diseases such as Parkinson’s and Alzheimer’s disease .

Q & A

Basic Research Questions

Q. How is Valinomycin utilized to induce apoptosis in cell culture studies, and what are critical experimental parameters?

this compound is administered to cells via direct addition to the culture medium at concentrations ranging from 1–100 μM, with apoptosis typically observed within 12–24 hours. For example, 100 μM this compound caused 77% and 86% cell death in CHO cells at 12 h and 24 h, respectively . Key parameters include:

  • Cell line selection : CHO cells are commonly used, but validation in other lines (e.g., HeLa, primary cells) is recommended.
  • Concentration optimization : Pilot dose-response experiments (e.g., 1–100 μM) to balance efficacy and cytotoxicity.
  • Time-course analysis : Apoptosis markers (e.g., caspase activation, DNA fragmentation) should be assessed at 12 h and 24 h .

Q. What is this compound’s mechanism of action as a potassium ionophore?

this compound selectively binds K⁺, Rb⁺, and Cs⁺ ions, facilitating their transport across lipid bilayers. This disrupts mitochondrial membrane potential (ΔΨm) by dissipating K⁺ gradients, leading to apoptosis . The ionophore’s cyclic structure precisely accommodates K⁺ (ionic radius ~1.33 Å), enabling high specificity over Na⁺ (~0.95 Å). Molecular dynamics simulations confirm that K⁺ remains stably coordinated within this compound’s cavity under physiological electric fields (~0.5–1 V/nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported effects on membrane potential across different experimental models?

Discrepancies often arise from differences in membrane composition (e.g., lipid vesicles vs. bacterial cells) or ion gradients. For instance, this compound-induced Rb⁺ uptake in E. coli vesicles is energy-dependent (requiring D-lactate), whereas liposome systems rely solely on ion gradients . To address contradictions:

  • Standardize buffer conditions : Use consistent K⁺/Na⁺ ratios (e.g., 150 mM KCl) and temperature (25°C).
  • Validate membrane integrity : Measure ΔΨm using fluorescent probes (e.g., TMRM) alongside this compound .
  • Cross-validate with alternative ionophores : Compare results with nigericin or gramicidin .

Q. What are best practices for computational modeling of this compound’s ion selectivity and binding dynamics?

Molecular dynamics (MD) simulations should:

  • Parameterize force fields : Use CHARMM36 or AMBER for accurate ion-peptide interactions.
  • Simulate electric fields : Apply gradients (e.g., 0.1–1 V/nm) to mimic physiological conditions.
  • Analyze binding free energy : Calculate ΔG using methods like MM-PBSA or umbrella sampling. MD studies reveal that K⁺ binding is stabilized by this compound’s ester carbonyl groups, while Na⁺ is excluded due to size mismatch .

Q. How should researchers optimize this compound concentration in ion transport assays to avoid non-specific effects?

Titrate this compound between 0.001–0.2 μg/100 μL reaction (0.01–2 μM), as higher concentrations (>0.05 μg) may disrupt membrane integrity. In E. coli vesicles, 0.05 μg this compound maximized D-lactate-driven Rb⁺ uptake without leakage . Include controls with ionophore-free buffers and validate using patch-clamp electrophysiology.

Q. Methodological & Analytical Considerations

Q. What techniques are recommended to validate this compound’s purity and structural integrity for reproducible experiments?

  • HPLC : Purity ≥85% area under the curve (HPLC-grade) .
  • Elemental analysis : Verify C (≥54.86%) and H (≥7.67%) content .
  • Optical rotation : Specific rotation in chloroform should be +30.0 ± 2.0° .

Q. How can researchers differentiate this compound-induced apoptosis from necrotic cell death in vitro?

Combine multiple assays:

  • Flow cytometry : Annexin V/PI staining to distinguish apoptosis (Annexin V⁺/PI⁻) vs. necrosis (Annexin V⁻/PI⁺).
  • Metabolic assays : Monitor ATP depletion (apoptosis) vs. abrupt loss (necrosis).
  • Morphology : TEM imaging for apoptotic bodies (e.g., chromatin condensation) .

Q. Data Interpretation & Reporting

Q. What statistical frameworks should be applied when analyzing this compound’s dose-response data?

Use nonlinear regression (e.g., log[inhibitor] vs. normalized response in GraphPad Prism) to calculate EC₅₀ values. Report absolute cell counts (e.g., 10⁶ cells/mL) alongside percentages to avoid misinterpretation .

Q. How should conflicting results between this compound’s in vitro and in vivo effects be addressed in publications?

Clearly state model limitations (e.g., lack of tissue complexity in cell cultures) and contextualize findings with prior literature. For example, this compound’s tumor-suppressive effects in vitro may not translate in vivo due to pharmacokinetic barriers .

Properties

CAS No.

2001-95-8

Molecular Formula

C54H90N6O18

Molecular Weight

1111.3 g/mol

IUPAC Name

(3S,6S,9R,12R,15S,18S,21R,24R,27S,30S,36R)-6,18,30-trimethyl-3,9,12,15,21,24,27,33,36-nona(propan-2-yl)-1,7,13,19,25,31-hexaoxa-4,10,16,22,28,34-hexazacyclohexatriacontane-2,5,8,11,14,17,20,23,26,29,32,35-dodecone

InChI

InChI=1S/C54H90N6O18/c1-22(2)34-49(67)73-31(19)43(61)55-38(26(9)10)53(71)77-41(29(15)16)47(65)59-36(24(5)6)51(69)75-33(21)45(63)57-39(27(11)12)54(72)78-42(30(17)18)48(66)60-35(23(3)4)50(68)74-32(20)44(62)56-37(25(7)8)52(70)76-40(28(13)14)46(64)58-34/h22-42H,1-21H3,(H,55,61)(H,56,62)(H,57,63)(H,58,64)(H,59,65)(H,60,66)/t31-,32-,33-,34+,35+,36?,37-,38-,39-,40+,41+,42+/m0/s1

InChI Key

FCFNRCROJUBPLU-UYBNATROSA-N

SMILES

CC1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)O[C@@H](C(=O)NC(C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O[C@H](C(=O)N[C@H](C(=O)O[C@@H](C(=O)N[C@@H](C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C

Canonical SMILES

CC1C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)OC(C(=O)NC(C(=O)O1)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C)C)C(C)C)C(C)C)C(C)C

Appearance

Solid powder

Color/Form

Shiny rectangular plates

melting_point

374 °F (EPA, 1998)
190 °C

Key on ui other cas no.

2001-95-8

physical_description

Shiny crystalline solid. Used as an insecticide and nematocide. Not registered as a pesticide in the U.S. (EPA, 1998)
Shiny solid;  [Merck Index] Faintly beige powder;  [MSDSonline]

Pictograms

Acute Toxic

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Insoluble in water
Soluble in petroleum ethe

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Valinomycin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.